molecular formula C14H21NO3 B11863099 (S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid

(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid

Cat. No.: B11863099
M. Wt: 251.32 g/mol
InChI Key: XNKLKTFMSBRROT-NSHDSACASA-N
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Description

(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a phenyl ring substituted with a tert-butoxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid typically involves the protection of the amino group, followed by the introduction of the tert-butoxy group. One common method involves the use of tert-butyl esters, which are introduced through flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar flow microreactor systems. These systems allow for continuous production, which is advantageous for maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under specific conditions.

    Reduction: The amino group can be reduced to form different derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl ring may yield phenolic derivatives, while reduction of the amino group may produce amine derivatives.

Scientific Research Applications

(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the phenyl ring play crucial roles in its binding to target molecules, influencing various biochemical pathways. The tert-butoxy group may enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid
  • (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid

Uniqueness

(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid is unique due to its specific structure, which includes a butanoic acid moiety. This distinguishes it from similar compounds that may have different chain lengths or functional groups.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

(3S)-3-amino-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-12-6-4-10(5-7-12)8-11(15)9-13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17)/t11-/m0/s1

InChI Key

XNKLKTFMSBRROT-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CC(=O)O)N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)N

Origin of Product

United States

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